3-Oxo-2-propanoylnon-4-ynoic acid
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Overview
Description
3-Oxo-2-propanoylnon-4-ynoic acid: is an organic compound with the molecular formula C₁₀H₁₂O₄. It is characterized by the presence of a ketone group, a propanoyl group, and a non-4-ynoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-propanoylnon-4-ynoic acid typically involves multi-step organic reactions. One common method includes the use of a Grignard reagent to introduce the propanoyl group, followed by oxidation to form the ketone group. The final step involves the addition of the non-4-ynoic acid chain through a coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-propanoylnon-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The propanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted propanoyl derivatives.
Scientific Research Applications
Chemistry: 3-Oxo-2-propanoylnon-4-ynoic acid is used as an intermediate in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Oxo-2-propanoylnon-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone and propanoyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
- 3-Oxopropanoic acid
- 3-Oxo-2-propylpentanoic acid
- 3-Oxo-2-butylhexanoic acid
Comparison: Compared to these similar compounds, 3-Oxo-2-propanoylnon-4-ynoic acid is unique due to the presence of the non-4-ynoic acid chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
114192-10-8 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-oxo-2-propanoylnon-4-ynoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-5-6-7-8-10(14)11(12(15)16)9(13)4-2/h11H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
SYSSEVYNJZFAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)C(C(=O)CC)C(=O)O |
Origin of Product |
United States |
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